2-Chloro-2,5-dimethylhexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2,5-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl/c1-7(2)5-6-8(3,4)9/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRDRJZPEYTXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183580 | |

| Record name | 2-Chloro-2,5-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29342-44-7 | |

| Record name | 2-Chloro-2,5-dimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2,5-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-2,5-dimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Chloro-2,5-dimethylhexane

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-2,5-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the (CAS No. 29342-44-7), a halogenated alkane of significant interest in organic synthesis. As an important intermediate, its utility spans the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] This document moves beyond a simple recitation of data, offering in-depth analysis of the molecule's structural characteristics, spectroscopic profile, and physical properties. We delve into the causality behind experimental choices for its characterization, presenting detailed, field-proven protocols for its analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and other standard methods. The guide is structured to provide not only accurate reference data but also a self-validating framework for researchers working with this compound, ensuring scientific integrity and reproducibility.

Molecular Identity and Structure

This compound is a tertiary alkyl halide. The presence of a chlorine atom on a tertiary carbon atom significantly influences its reactivity, making it a classic substrate for unimolecular nucleophilic substitution (S(_N)1) reactions.[2] Its structure lacks stereocenters, rendering it achiral.

-

IUPAC Name: this compound[3]

-

CAS Registry Number: 29342-44-7[4]

-

Molecular Formula: C₈H₁₇Cl[3]

-

Molecular Weight: 148.67 g/mol [3]

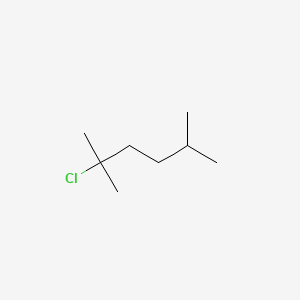

Caption: 2D Molecular structure of this compound.

Core Physicochemical Data

The following table summarizes the key , compiled from validated sources. These values are fundamental for predicting its behavior in chemical reactions, purification processes, and storage.

| Property | Value | Source |

| Molecular Weight | 148.67 g/mol | [3] |

| Physical State | Colorless liquid | [1] |

| Boiling Point | 157.6 °C at 760 mmHg | [1] |

| Melting Point | -41.9 °C (estimate) | [1] |

| Density | 0.862 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.422 | [1] |

| Vapor Pressure | 3.54 mmHg at 25 °C | [1] |

| Flash Point | 43.5 °C | [1] |

| LogP (Octanol/Water) | 3.44 | [1] |

| Solubility | Low in water; soluble in organic solvents | [1] |

Synthesis and Purity Assessment

A common and instructive laboratory synthesis for this compound involves the reaction of 2,5-dimethyl-2,5-hexanediol with concentrated hydrochloric acid.[2][6] This transformation is a hallmark example of an S(_N)1 reaction, chosen because the tertiary carbocation intermediates formed during the reaction are relatively stable, facilitating the substitution of hydroxyl groups with chlorine.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for educational and research settings.[2][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethyl-2,5-hexanediol.

-

Acid Addition: In a fume hood, slowly add an excess of concentrated hydrochloric acid to the flask while stirring. The reaction is typically performed at ambient temperature.

-

Reaction: Stir the biphasic mixture vigorously for 1-2 hours. The formation of the product as a separate organic layer should be visible.

-

Workup - Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.

-

Workup - Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HCl. Vent the funnel frequently to release CO₂ gas.

-

Workup - Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Isolation: Filter the drying agent and collect the clear liquid product. Purity can be assessed, and if necessary, the product can be further purified by distillation.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of this compound. The molecule's symmetry results in a relatively simple spectrum.

-

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two methyl groups attached to the tertiary carbon with the chlorine will appear as a singlet, while the protons on the hexane chain will show characteristic splitting patterns.

-

¹³C NMR Analysis: The carbon NMR will show unique signals for each carbon atom in a distinct electronic environment.[3][7] The carbon atom bonded to the chlorine will be significantly downfield due to the electronegativity of the halogen.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier method for assessing the purity of this compound and confirming its molecular weight.

-

Causality of Method Choice: Gas chromatography is ideal due to the compound's volatility and thermal stability. A non-polar or mid-polar capillary column is typically chosen to separate the analyte from starting materials or byproducts based on boiling point differences. The mass spectrometer provides definitive structural information.

-

Expected Fragmentation: In electron ionization (EI) mode, the molecular ion peak (M⁺) may be weak or absent. The fragmentation pattern will be dominated by the loss of a chlorine radical (M-35/37) and the formation of a stable tertiary carbocation. A prominent peak is expected at m/z 69, corresponding to the fragmentation and rearrangement of the alkyl chain.[3][8]

Caption: General experimental workflow for GC-MS analysis.

Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

Instrument Setup:

-

GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Injection and Data Acquisition: Inject 1 µL of the prepared sample and acquire the data.

-

Data Analysis: Integrate the peaks in the total ion chromatogram to assess purity. Analyze the mass spectrum of the main peak to confirm the identity by comparing it to reference spectra from databases like NIST.[8]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[3] Standard laboratory safety precautions should be strictly followed.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

-

Hazards: May cause skin and eye irritation. Avoid inhalation of vapors.[3]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]

- 3. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]

2-Chloro-2,5-dimethylhexane molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-2,5-dimethylhexane

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound. Intended for researchers, scientists, and professionals in drug development and organic chemistry, this document delves into the molecule's structural elucidation, physicochemical properties, spectroscopic signature, and synthetic pathways. By integrating foundational chemical principles with practical experimental insights, this guide serves as an authoritative resource for understanding and utilizing this tertiary halogenated alkane. We will explore its achiral nature, the influence of its substituent groups on spectroscopic behavior, and its characteristic reactivity, which is dominated by unimolecular substitution and elimination pathways. Detailed experimental protocols for its synthesis and characterization are provided to bridge theoretical knowledge with practical application.

Core Molecular Identity

This compound is a halogenated alkane, a class of compounds that serve as crucial intermediates in a multitude of organic syntheses. Understanding its fundamental structure is paramount to predicting its behavior and utility.

Nomenclature and Formula

The compound is systematically named according to IUPAC nomenclature, which precisely describes its atomic connectivity.

The structure consists of a six-carbon hexane backbone. A chlorine atom and a methyl group are substituted at the C2 position, while a second methyl group is located at the C5 position.

Structural Isomerism and Stereochemistry

The molecular formula C₈H₁₇Cl can represent numerous constitutional isomers, which differ in the connectivity of their atoms. Examples include 1-chloro-2,5-dimethylhexane, 3-chloro-2,5-dimethylhexane, and 5-chloro-2,2-dimethylhexane[4]. The specific placement of the chlorine and methyl groups at the C2 position defines the unique properties of this compound.

A critical aspect of its structure is its lack of chirality. A chiral center, or stereocenter, is a carbon atom bonded to four different substituent groups. In this compound, the C2 atom is bonded to a chlorine atom, two identical methyl groups, and the rest of the alkyl chain. Since two of the substituents are identical, this carbon is not a chiral center. Similarly, the C5 carbon is bonded to two identical methyl groups, a hydrogen, and the alkyl chain, making it achiral as well. Consequently, the molecule does not have enantiomers and is optically inactive.

Caption: Connectivity diagram of this compound.

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure, including its size, shape, and the presence of the polar C-Cl bond. It is generally a colorless liquid with low solubility in water but good solubility in organic solvents.[5]

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Cl | [1][2] |

| Molecular Weight | 148.67 g/mol | [1][2] |

| Boiling Point | 157.6 °C at 760 mmHg | [5] |

| Flash Point | 43.5 °C | [5] |

| Density | 0.862 g/cm³ | [5] |

| Refractive Index | 1.422 | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural verification of this compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show distinct signals for the chemically non-equivalent protons. The two methyl groups at C2 are equivalent and will appear as a single sharp singlet. The protons on the methylene groups (C3 and C4) will appear as multiplets due to coupling with neighboring protons. The single proton at C5 will be a multiplet, and the two methyl groups at C5 are equivalent, appearing as a doublet due to coupling with the C5 proton. The presence of the electronegative chlorine atom at C2 will cause the adjacent protons (on C3) to be deshielded, shifting their resonance downfield.

-

¹³C NMR: The carbon NMR spectrum is expected to show eight distinct signals, one for each carbon atom in a unique chemical environment. The carbon atom bonded to chlorine (C2) will be significantly deshielded, appearing at a characteristic downfield chemical shift. The signals for the other carbons can be assigned based on their distance from the electron-withdrawing chlorine atom and the degree of substitution.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[6]

-

C-H Stretching: Strong, sharp peaks will be observed in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bond stretching in the methyl and methylene groups.[7]

-

C-H Bending: Peaks in the 1350-1480 cm⁻¹ region correspond to the bending vibrations of the C-H bonds in the methyl and methylene groups.

-

C-Cl Stretching: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, is indicative of the C-Cl stretching vibration. The exact position depends on the conformation of the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), there will be two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2).[8]

-

Fragmentation: The most prominent fragmentation pathway involves the loss of a chlorine radical to form a stable tertiary carbocation. Subsequent fragmentation of the alkyl chain will lead to a series of smaller fragment ions, providing further structural information.

Synthesis and Reactivity

Synthesis via Sₙ1 Reaction

This compound is a tertiary alkyl halide, which is efficiently synthesized via a unimolecular nucleophilic substitution (Sₙ1) reaction. A common and instructive method involves the reaction of the corresponding tertiary alcohol, 2,5-dimethylhexane-2-ol, with concentrated hydrochloric acid.[9][10]

The mechanism proceeds through three key steps:

-

Protonation: The hydroxyl group of the alcohol is protonated by the strong acid (HCl), converting it into a good leaving group (water).

-

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a relatively stable tertiary carbocation at the C2 position. This is the slow, rate-determining step of the reaction.[8]

-

Nucleophilic Attack: The chloride ion (Cl⁻) from HCl, acting as a nucleophile, attacks the planar carbocation to form the final product, this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the tertiary carbon-chlorine bond. The stability of the tertiary carbocation intermediate makes it highly susceptible to Sₙ1 and E1 (unimolecular elimination) reactions. When treated with a weak nucleophile/weak base in a polar protic solvent, it will readily undergo substitution. In the presence of a strong base, elimination reactions to form alkenes (e.g., 2,5-dimethylhex-1-ene and 2,5-dimethylhex-2-ene) will compete with and often predominate over substitution.

Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), must be followed.

Protocol: Synthesis of this compound

This procedure is adapted from the well-established synthesis of 2,5-dichloro-2,5-dimethylhexane.[9][11]

Materials:

-

2,5-dimethylhexane-2-ol

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Separatory funnel, round-bottom flask, condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine 1.0 equivalent of 2,5-dimethylhexane-2-ol with 4-5 equivalents of cold, concentrated HCl.

-

Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the this compound by simple distillation if necessary.

Caption: Workflow for the synthesis and purification of this compound.

Protocol: Characterization by ¹H NMR Spectroscopy

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the ¹H NMR spectrum using a standard 300 or 400 MHz NMR spectrometer.

-

Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.

-

Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure.

Conclusion

This compound is an achiral tertiary haloalkane with a well-defined molecular structure. Its identity is confirmed through a combination of spectroscopic techniques, including NMR, IR, and Mass Spectrometry, which reveal the influence of the chloro-substituent on its chemical environment. Its synthesis is readily achieved via an Sₙ1 reaction from its corresponding alcohol, a pathway dictated by the stability of the tertiary carbocation intermediate. This same intermediate governs its reactivity, predisposing the molecule to unimolecular substitution and elimination reactions. The comprehensive understanding of this molecule's structure and behavior outlined in this guide provides a solid foundation for its application in advanced organic synthesis and drug development.

References

- 1. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]

- 2. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. 5-Chloro-2,2-dimethylhexane | C8H17Cl | CID 64514220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]

- 7. brainly.com [brainly.com]

- 8. 2,5-Dichloro-2,5-dimethylhexane|CAS 6223-78-5 [benchchem.com]

- 9. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]

- 10. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]

- 11. 2,5-DICHLORO-2,5-DIMETHYLHEXANE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data for 2-Chloro-2,5-dimethylhexane: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-2,5-dimethylhexane (C₈H₁₇Cl), a monochlorinated acyclic alkane.[1][2] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and infrared (IR) spectroscopy data of the title compound. By integrating empirical data with mechanistic interpretations, this guide serves as a practical reference for the structural elucidation, identification, and purity assessment of this compound.

Introduction: The Molecular Profile of this compound

This compound is a halogenated hydrocarbon with the molecular formula C₈H₁₇Cl and a molecular weight of 148.67 g/mol .[1][2][3] Its structure features a hexane backbone with a chlorine atom and a methyl group attached to the C2 position, and a methyl group at the C5 position. This substitution pattern renders the C2 carbon a tertiary center, a feature that significantly influences its chemical reactivity and spectroscopic characteristics.

The accurate characterization of this compound is paramount for its application as an intermediate in organic synthesis and for the study of reaction mechanisms, particularly nucleophilic substitution reactions. Spectroscopic techniques provide a powerful and non-destructive means to confirm the molecular structure and assess the purity of this compound. This guide will systematically explore the key spectroscopic signatures of this compound.

Mass Spectrometry: Unraveling the Fragmentation Fingerprint

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. Electron Ionization (EI) is a common method for generating these ions, which often leads to characteristic fragmentation patterns.

The mass spectrum of this compound can be obtained from the NIST Mass Spectrometry Data Center.[1] The molecular ion peak (M⁺) is expected at m/z 148, with an isotopic peak (M+2) at m/z 150 due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%). The relative intensity of the M+2 peak is about one-third of the M⁺ peak, a characteristic signature for a monochlorinated compound.

Key Fragmentation Pathways:

The fragmentation of this compound is driven by the formation of stable carbocations. The tertiary nature of the C2 carbon, bonded to the electron-withdrawing chlorine atom, makes the C-Cl bond susceptible to cleavage. Additionally, the branched structure provides multiple pathways for fragmentation.

A plausible fragmentation pathway is initiated by the loss of the chlorine atom to form a tertiary carbocation at m/z 113. This carbocation can then undergo further fragmentation.

Figure 1: Proposed mass fragmentation pathway for this compound.

Table 1: Prominent Peaks in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 148/150 | [C₈H₁₇Cl]⁺ | Molecular ion and its isotope peak. |

| 113 | [C₈H₁₇]⁺ | Loss of a chlorine radical. |

| 85 | [C₆H₁₃]⁺ | Further fragmentation of the m/z 113 ion. |

| 57 | [C₄H₉]⁺ | A common fragment in branched alkanes, often the base peak. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, a stable secondary carbocation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring protons. The chemical shifts are influenced by the electronegativity of the chlorine atom and the alkyl groups.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.6 | Singlet | 6H | 2 x -CH₃ at C2 |

| ~1.5 - 1.7 | Multiplet | 4H | -CH₂-CH₂- (C3 and C4) |

| ~1.5 | Multiplet | 1H | -CH- at C5 |

| ~0.9 | Doublet | 6H | 2 x -CH₃ at C5 |

Note: These are predicted values. Actual chemical shifts and coupling constants can be found in spectral databases like SpectraBase.[4]

The singlet at approximately 1.6 ppm is characteristic of the two methyl groups attached to the quaternary carbon bearing the chlorine atom. These protons have no adjacent protons to couple with. The protons of the methylene groups at C3 and C4 would appear as a complex multiplet. The methine proton at C5 would also be a multiplet due to coupling with the adjacent methylene and methyl protons. The two methyl groups at C5 are diastereotopic and would appear as a doublet due to coupling with the C5 proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~70 | C2 (quaternary, attached to Cl) |

| ~45 | C3 |

| ~35 | C4 |

| ~28 | C5 |

| ~32 | C1 (2 x CH₃ at C2) |

| ~22 | C6 (2 x CH₃ at C5) |

Note: These are predicted values. Actual chemical shifts can be found in spectral databases like SpectraBase.[4]

The downfield signal around 70 ppm is characteristic of the carbon atom bonded to the electronegative chlorine atom. The other signals correspond to the different methyl and methylene carbons in the molecule.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. This technique is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Cl bonds. An IR spectrum for this compound is available in the NIST Chemistry WebBook.[5]

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960-2850 | C-H stretch (alkane) | Strong |

| 1470-1450 | C-H bend (methylene) | Medium |

| 1385-1365 | C-H bend (methyl, gem-dimethyl) | Medium-Strong |

| ~750-550 | C-Cl stretch | Medium-Strong |

The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and methylene groups. The C-H bending vibrations appear in the 1470-1365 cm⁻¹ region. The presence of a gem-dimethyl group at C2 and C5 may give rise to a characteristic doublet in the C-H bending region. The key absorption for identifying the chloroalkane functionality is the C-Cl stretching vibration, which typically appears in the fingerprint region between 750 and 550 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of tertiary alkyl halides is the reaction of the corresponding alcohol with a hydrohalic acid. For this compound, a plausible synthesis would involve the reaction of 2,5-dimethyl-2-hexanol with concentrated hydrochloric acid.

References

An In-Depth Analysis of the ¹H NMR Spectrum of 2-Chloro-2,5-dimethylhexane: A Guide for Structural Elucidation

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive, in-depth analysis of the proton (¹H) NMR spectrum of 2-chloro-2,5-dimethylhexane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a theoretical prediction, delving into the causal relationships between molecular architecture and spectral output. We will dissect the anticipated chemical shifts, integration ratios, and spin-spin coupling patterns, grounding these predictions in fundamental principles and authoritative references. Furthermore, a detailed, field-tested experimental protocol is provided, ensuring the acquisition of high-fidelity data.

Molecular Structure and Proton Environments

This compound is a halogenated alkane with the chemical formula C₈H₁₇Cl.[1][2] Its structure features a tertiary alkyl chloride at one end and an isopropyl group at the other, connected by a two-carbon chain. The presence of a stereocenter at the C2 position is a critical structural feature that dictates the magnetic equivalence of adjacent protons, leading to a more complex spectrum than might be initially assumed.

To systematically analyze the ¹H NMR spectrum, we must first identify the unique, non-equivalent proton environments within the molecule. There are five distinct sets of protons, labeled a through e in the diagram below.

Caption: Molecular structure of this compound with distinct proton environments labeled (a-e).

-

Protons (a): The six protons of the two methyl groups attached to C2. These are chemically equivalent due to free rotation around the C1-C2 bond.

-

Protons (b): The two protons of the methylene group at C3.

-

Protons (c): The two protons of the methylene group at C4.

-

Protons (d): The single methine proton at C5.

-

Protons (e): The six protons of the two methyl groups attached to C5, which are equivalent.

A crucial point of analysis is the relationship between the methylene protons at C3 (b ) and C4 (c ). Because C2 is a stereocenter, the two protons on C3 are diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling). This non-equivalence extends down the chain, making the C4 protons also diastereotopic.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum is defined by three key parameters for each signal: chemical shift (δ), integration, and multiplicity (spin-spin splitting).

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups, such as halogens, decrease the electron density around nearby protons, an effect known as deshielding.[3][4] This causes their signal to appear at a higher chemical shift (downfield).

-

Protons (a): These six methyl protons are directly attached to the carbon bearing the electronegative chlorine atom. This proximity causes a significant deshielding effect. Their predicted chemical shift is approximately 1.5 - 1.7 ppm . This is consistent with data from analogous structures like 2,5-dichloro-2,5-dimethylhexane, where similar protons resonate around 1.6 ppm.[5]

-

Protons (b) & (c): These four methylene protons are in a standard alkyl environment and are expected to resonate in the typical range for secondary alkyl protons (1.2–1.6 ppm).[4][6] The deshielding effect of the chlorine atom diminishes with distance. Therefore, the C3 protons (b ) will be slightly more downfield than the C4 protons (c ). Due to their diastereotopic nature, these protons will likely appear as a complex, overlapping multiplet between 1.3 - 1.8 ppm .

-

Protons (d): This is a tertiary (methine) proton in an alkane chain.[4] It is relatively far from the chlorine atom, so its chemical shift will be primarily determined by its alkyl environment, predicted to be around 1.4 - 1.8 ppm . This signal may overlap with the methylene signals.

-

Protons (e): These six methyl protons are the furthest from the electronegative chlorine atom and are attached to a carbon adjacent to a methine. They are the most shielded protons in the molecule. Their signal is expected to appear upfield, in the typical range for primary alkyl protons, at approximately 0.9 - 1.0 ppm .[6][7]

Integration

The area under each NMR signal is directly proportional to the number of protons generating that signal.[8] For this compound, the relative integration values provide a clear fingerprint of the structure.

-

Signal (a): 6H

-

Signal (b) + (c): 4H (as a combined multiplet)

-

Signal (d): 1H

-

Signal (e): 6H

The expected integration ratio is therefore 6:4:1:6 .

Multiplicity (Spin-Spin Splitting)

Spin-spin coupling occurs when the magnetic fields of non-equivalent protons on adjacent carbons interact, causing the signals to split.[9] The splitting pattern is described by the n+1 rule , where 'n' is the number of equivalent protons on the neighboring carbon(s).[8][10]

-

Signal (a) - Singlet: These protons are on C2. The adjacent carbon, C3, has protons, but there are no protons on the carbon atom bearing the chlorine (C2). Therefore, n=0, and the signal is a singlet (0+1=1).

-

Signal (b) & (c) - Complex Multiplets: As diastereotopic protons, the C3 and C4 methylenes will exhibit complex splitting. The C3 protons couple with each other (geminally) and with the two C4 protons. The C4 protons couple with the C3 protons and the C5 methine proton. This results in overlapping multiplets that are difficult to resolve into simple first-order patterns.

-

Signal (d) - Multiplet (Nonet): The methine proton at C5 is adjacent to the two protons on C4 and the six protons of the two methyl groups at C6. In an ideal case, with similar coupling constants, this would lead to n=8 adjacent protons, resulting in a nonet (8+1=9). However, it will more likely appear as a complex multiplet due to differing coupling constants.

-

Signal (e) - Doublet: These six equivalent methyl protons are on C6 and are adjacent to the single methine proton at C5 (n=1). Therefore, their signal will be split into a doublet (1+1=2). The typical coupling constant (³J) for free-rotating alkyl systems is around 6-8 Hz.[9]

Data Summary Table

| Signal Label | Proton Environment | Predicted δ (ppm) | Integration | Predicted Multiplicity |

| a | 2 x -C(Cl)CH₃ | 1.5 - 1.7 | 6H | Singlet |

| b & c | -CH₂ -CH₂ - | 1.3 - 1.8 | 4H | Complex Multiplets |

| d | -CH (CH₃)₂ | 1.4 - 1.8 | 1H | Multiplet (Nonet) |

| e | -CH(CH₃ )₂ | 0.9 - 1.0 | 6H | Doublet |

Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and parameter optimization. The following protocol is a self-validating system designed to produce reliable and reproducible results.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. Its rationale is twofold: it is an excellent solvent for nonpolar compounds like alkyl halides and its residual proton signal (CHCl₃) appears at a well-defined chemical shift (~7.26 ppm), which will not interfere with the analyte signals.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio on modern NMR spectrometers without causing significant line broadening.

-

Internal Standard: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most high-quality deuterated solvents are supplied with TMS already added. If not, add a minimal amount (1-2 µL of a dilute solution). TMS is chosen because it is chemically inert and its 12 equivalent protons give a single, sharp signal that does not overlap with most organic compounds.[11]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4 cm).

NMR Spectrometer Setup & Workflow

The following workflow outlines the key steps from sample insertion to data processing, with justifications for each parameter choice.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

-

Locking: The spectrometer "locks" onto the deuterium signal of the CDCl₃. This serves as a reference to compensate for any magnetic field drift during the experiment, ensuring stable and accurate chemical shifts.

-

Shimming: This process optimizes the homogeneity of the main magnetic field (B₀) across the sample volume. Proper shimming is critical for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Number of Scans (e.g., 16): For a moderately concentrated sample, 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (e.g., 1 second): This is the time allowed for the nuclei to return to thermal equilibrium between pulses. A 1-second delay is generally adequate for small molecules, ensuring that the resulting integrations are quantitative.

-

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The key identifying features are a downfield singlet (6H) corresponding to the methyl groups adjacent to the chlorine, an upfield doublet (6H) from the isopropyl methyl groups, and a series of complex multiplets (5H total) in the central alkyl region. The predicted chemical shifts, integration ratios, and splitting patterns form a unique spectral signature. By following the robust experimental protocol outlined, researchers can confidently acquire high-fidelity data to confirm the identity and purity of this compound, leveraging the full diagnostic power of NMR spectroscopy.

References

- 1. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. Alkanes | OpenOChem Learn [learn.openochem.org]

- 7. Hexane(110-54-3) 1H NMR spectrum [chemicalbook.com]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-Depth Technical Guide to the 13C NMR Analysis of 2-Chloro-2,5-dimethylhexane

This guide provides a comprehensive walkthrough of the principles, prediction, experimental execution, and spectral interpretation of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as applied to the structural elucidation of 2-chloro-2,5-dimethylhexane. It is designed for researchers and drug development professionals who require a deep, practical understanding of how to leverage 13C NMR for the unambiguous characterization of halogenated aliphatic compounds.

Foundational Principles: Why 13C NMR for Halogenated Alkanes?

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution.[1][2] While 1H NMR provides information about the proton environments, 13C NMR spectroscopy allows for the direct observation of the carbon backbone of a molecule.[3] For a molecule like this compound, 13C NMR is particularly powerful for several reasons:

-

Wide Spectral Dispersion: The chemical shifts for 13C nuclei span a much wider range (typically 0-220 ppm) compared to protons (0-12 ppm), which minimizes signal overlap and allows for the clear resolution of individual carbon environments.[4]

-

Sensitivity to the Electronic Environment: The chemical shift of each carbon is highly sensitive to its local electronic environment. Factors like hybridization and the electronegativity of nearby atoms significantly influence a carbon's resonance frequency.[5] The presence of the electronegative chlorine atom in this compound will cause a predictable downfield shift (an increase in ppm value) for nearby carbons, a key feature for spectral assignment.[4][6]

-

Direct Carbon Count: A standard broadband-decoupled 13C NMR spectrum displays a single peak for each unique carbon atom in the molecule, providing an immediate count of the non-equivalent carbon environments.[5][7]

Structural Analysis and Prediction of the 13C NMR Spectrum

Before any experiment is conducted, a robust analysis begins with a prediction of the expected spectrum based on the molecule's structure.

Identifying Unique Carbon Environments

The first step is to analyze the molecular structure of this compound for symmetry. Carbons that are chemically equivalent due to symmetry will produce a single signal in the NMR spectrum.[8]

The structure is: (CH₃)₂CH-CH₂-CH₂-C(Cl)(CH₃)₂

Let's number the carbons for clarity:

-

C1 & C8: These two methyl carbons are attached to C2. They are equivalent due to free rotation around the C2-C3 bond. (1 signal)

-

C2: This is a quaternary carbon bonded to the chlorine atom and three other carbons. It is a unique environment. (1 signal)

-

C3: A methylene (-CH₂-) carbon. Unique. (1 signal)

-

C4: Another methylene (-CH₂-) carbon. Unique, as it is beta to the chlorine and adjacent to the isopropyl group. (1 signal)

-

C5: A methine (-CH-) carbon of the isopropyl group. Unique. (1 signal)

-

C6 & C7: The two methyl carbons attached to C5. They are equivalent. (1 signal)

Therefore, we predict a total of six distinct signals in the 13C NMR spectrum of this compound.

Predicting Chemical Shifts (δ)

Predicting the precise chemical shift requires an understanding of substituent effects. The presence of the chlorine atom is the most significant factor. Electronegative substituents deshield adjacent carbons, shifting their signals downfield.[5][6] We can use empirical data for substituent effects on alkane chemical shifts to estimate the positions of our six signals.

-

α-effect (Alpha-effect): The carbon directly bonded to the substituent (C2) experiences the largest downfield shift. For chlorine, this shift is approximately +31 ppm from the base alkane value.[9]

-

β-effect (Beta-effect): Carbons one bond away (C1, C3, C8) also experience a downfield shift, typically around +10 ppm.[9]

-

γ-effect (Gamma-effect): Carbons two bonds away (C4) experience a slight upfield (shielding) shift of about -5 ppm.[9]

Based on these principles and known chemical shift ranges for alkanes, we can make the following estimations:

| Carbon Atom(s) | Carbon Type | Key Influences | Predicted Chemical Shift (δ, ppm) |

| C2 | Quaternary (C) | α to Cl | ~70-75 |

| C3 | Methylene (CH₂) | β to Cl | ~40-45 |

| C1, C8 | Methyl (CH₃) | β to Cl | ~30-35 |

| C4 | Methylene (CH₂) | γ to Cl | ~20-25 |

| C5 | Methine (CH) | Isopropyl group | ~25-30 |

| C6, C7 | Methyl (CH₃) | Isopropyl group | ~20-25 |

Experimental Design: A Self-Validating Protocol

Acquiring a high-quality 13C NMR spectrum requires careful attention to the experimental setup. The following protocol is designed to be robust and self-validating for a typical modern NMR spectrometer (e.g., 400-600 MHz).

Sample Preparation

-

Analyte Mass: For a typical high-field spectrometer, weigh approximately 20-50 mg of this compound. While less can be used, this amount ensures a good signal-to-noise ratio in a reasonable time frame.[10]

-

Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic compounds. Its single carbon resonance at ~77.16 ppm provides a convenient internal reference, and the deuterium provides the lock signal for the spectrometer.[11]

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube. Ensure the tube is free of scratches or cracks to prevent issues with shimming and potential breakage inside the instrument.[10]

-

Mixing: Cap the tube and invert it several times to ensure a homogenous solution. Inhomogeneity can lead to broadened spectral lines.

Spectrometer Setup and Data Acquisition

This workflow outlines the logical steps for setting up the acquisition on the spectrometer.

Caption: Experimental workflow for 13C NMR data acquisition.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.[12]

-

Probe Tuning: Tune and match the 13C channel of the probe to the sample. This ensures maximum energy transfer and sensitivity.[13]

-

Standard 1D 13C Spectrum Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., zgpg30 on Bruker systems). A 30° pulse allows for faster repetition without saturating quaternary carbons.[12]

-

Acquisition Time (AQ): Set to ~1.0-2.0 seconds.[14]

-

Relaxation Delay (D1): Set to 2.0 seconds. This delay allows the nuclei to relax back to equilibrium between pulses.

-

Number of Scans (NS): Start with 128 scans. Due to the low natural abundance of 13C, signal averaging is necessary. Increase NS if the signal-to-noise ratio is poor.[14]

-

-

DEPT (Distortionless Enhancement by Polarization Transfer) Acquisition: To unambiguously determine the number of attached protons for each carbon, run DEPT-90 and DEPT-135 experiments.[15][16] These experiments manipulate the signal phase based on the number of attached protons.

-

DEPT-90: Only methine (CH) carbons will appear as positive signals.

-

DEPT-135: Methine (CH) and methyl (CH₃) carbons appear as positive signals, while methylene (CH₂) carbons appear as negative (inverted) signals. Quaternary (C) carbons are absent in both DEPT spectra.[17]

-

Data Interpretation and Spectral Assignment

By combining the information from the standard 13C spectrum and the DEPT experiments, we can confidently assign each peak to its corresponding carbon atom.

Predicted Spectral Data Summary

The following table summarizes the expected signals and their characteristics in each experiment. An actual spectrum has been referenced from SpectraBase to provide validated chemical shift values.[18]

| Peak | Predicted δ (ppm) | Actual δ (ppm)[18] | Carbon Assignment | Carbon Type | DEPT-90 Signal | DEPT-135 Signal |

| 1 | ~70-75 | 72.4 | C2 | C (Quaternary) | Absent | Absent |

| 2 | ~40-45 | 43.1 | C3 | CH₂ (Methylene) | Absent | Negative |

| 3 | ~30-35 | 32.2 | C1, C8 | CH₃ (Methyl) | Absent | Positive |

| 4 | ~25-30 | 28.3 | C5 | CH (Methine) | Positive | Positive |

| 5 | ~20-25 | 24.3 | C4 | CH₂ (Methylene) | Absent | Negative |

| 6 | ~20-25 | 22.5 | C6, C7 | CH₃ (Methyl) | Absent | Positive |

Logic of Assignment

The assignment process follows a clear, deductive path, illustrated by the diagram below.

Caption: Logical workflow for assigning the 13C NMR spectrum.

-

Identify the Quaternary Carbon: The broadband spectrum shows six peaks, but the DEPT-135 spectrum only shows five. The missing peak corresponds to the quaternary carbon, C2. Its significant downfield shift to 72.4 ppm is definitive proof of its direct attachment to the electronegative chlorine atom (the α-effect).

-

Identify the Methine Carbon: The DEPT-90 spectrum displays only one positive signal at 28.3 ppm. This must be the sole methine (CH) carbon, C5.

-

Identify the Methylene Carbons: The DEPT-135 spectrum shows two negative signals at 43.1 ppm and 24.3 ppm. These are the two methylene (CH₂) carbons, C3 and C4. The peak at 43.1 ppm is further downfield due to its proximity to the chlorine (β-effect), while the 24.3 ppm peak is further upfield (γ-effect).

-

Identify the Methyl Carbons: The DEPT-135 spectrum has three positive peaks in total. Since we have already assigned the methine (C5) to the 28.3 ppm signal, the remaining two positive signals at 32.2 ppm and 22.5 ppm must belong to the two pairs of equivalent methyl (CH₃) carbons. The signal at 32.2 ppm is assigned to C1 and C8 due to the β-effect of the chlorine atom. The most upfield signal at 22.5 ppm is assigned to the isopropyl methyls, C6 and C7, which are furthest from the electron-withdrawing chlorine.

This systematic approach, combining broadband and DEPT spectral data, allows for the complete and unambiguous assignment of the 13C NMR spectrum of this compound, confirming its molecular structure with a high degree of confidence.

References

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 13C Chemical Shift Increments (ppm) for Substituted Alkanes [wiredchemist.com]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 14. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 18. spectrabase.com [spectrabase.com]

mass spectrometry of 2-Chloro-2,5-dimethylhexane

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-2,5-dimethylhexane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the (C₈H₁₇Cl). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core principles of analyzing this tertiary alkyl halide using Electron Ionization Mass Spectrometry (EI-MS). We will explore the fundamental ionization and fragmentation mechanisms, present a validated experimental protocol, and provide a detailed interpretation of the resulting mass spectrum. The causality behind experimental choices is explained, ensuring a deep understanding of the analytical process. This guide is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and trustworthiness.

Introduction: The Analytical Significance of this compound

This compound is a halogenated branched alkane with the chemical formula C₈H₁₇Cl.[1][2] As an organic intermediate, its purity and structural integrity are critical in various synthetic pathways, including the production of pharmaceuticals and specialty chemicals.[3] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for its characterization. It provides unequivocal data on molecular weight and structural features, which is essential for quality control and reaction monitoring.

The choice of analytical methodology is dictated by the compound's physical properties: it is a volatile, relatively non-polar organic molecule, making it an ideal candidate for Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).[4][5] This guide will focus on the EI-MS analysis, which generates a reproducible fragmentation pattern that acts as a chemical "fingerprint," allowing for confident identification and structural elucidation.

Core Principles: The Rationale for Electron Ionization (EI)

Electron Ionization (EI) is the most common and robust ionization technique for the analysis of volatile and thermally stable compounds like this compound.[6] The methodology involves bombarding gas-phase analyte molecules with a high-energy electron beam, typically standardized at 70 electron volts (eV).[5]

Causality of Method Selection:

-

High Energy for Reproducible Fragmentation: The 70 eV energy level is significantly higher than the ionization energy of most organic molecules (typically 6-15 eV).[5] This excess energy is imparted to the newly formed molecular ion (M⁺•), inducing extensive and highly reproducible fragmentation. This reliability is crucial for comparing experimentally obtained spectra against established spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[1]

-

"Hard" Ionization for Structural Detail: EI is considered a "hard" ionization technique because of the significant fragmentation it causes.[4] While this can sometimes lead to the absence or low abundance of the molecular ion peak, the resulting fragment ions provide a wealth of information about the molecule's structure, including the branching of the carbon skeleton and the position of the chlorine atom.

The initial ionization event involves the removal of a single electron from the analyte molecule (M) to form a radical cation, known as the molecular ion (M⁺•).

M + e⁻ → M⁺• + 2e⁻

This molecular ion is often unstable and rapidly undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. It is this predictable fragmentation that forms the basis of our spectral interpretation.

Experimental Protocol: GC-EI-MS Analysis

This section outlines a self-validating protocol for the analysis of this compound. The parameters are chosen to ensure optimal chromatographic separation and generation of a high-quality mass spectrum.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source and a quadrupole mass analyzer.[5]

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as hexane or dichloromethane. The choice of solvent is critical to avoid co-elution and interference with the analyte peak.

-

-

Gas Chromatography (GC) Conditions:

-

Injection Volume: 1.0 µL.

-

Injector Temperature: 250 °C (ensures rapid volatilization without thermal degradation).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is ideal for separating branched alkanes.

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 200 °C.

-

Final Hold: Hold at 200 °C for 2 minutes. This program ensures good peak shape and separation from solvent and any potential impurities.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[5]

-

Source Temperature: 230 °C (prevents condensation of the analyte).

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 35-200 (This range covers the molecular ion and all expected significant fragments).

-

Solvent Delay: 3 minutes (prevents the high concentration of solvent from saturating the detector).

-

Mass Spectrum Interpretation: Decoding the Fragmentation Pattern

The mass spectrum of this compound is a composite of signals corresponding to the molecular ion and various fragment ions. The interpretation relies on understanding the stability of carbocations and the characteristic fragmentation pathways of alkyl halides. The molecular weight of the compound is 148.67 g/mol .[1]

The Molecular Ion (M⁺•)

The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 148, corresponding to the radical cation [C₈H₁₇³⁵Cl]⁺•. A key diagnostic feature for chlorine-containing compounds is the presence of an isotopic peak at M+2.[7] Due to the natural abundance of the ³⁷Cl isotope, a peak at m/z 150, [C₈H₁₇³⁷Cl]⁺•, will be observed. The intensity ratio of the M⁺• peak (m/z 148) to the M+2 peak (m/z 150) is approximately 3:1, reflecting the natural abundance of ³⁵Cl to ³⁷Cl.[7] However, for tertiary alkyl halides and highly branched alkanes, the molecular ion peak is often of very low abundance or entirely absent due to its instability and rapid fragmentation.[8]

Principal Fragmentation Pathways

The structure of this compound—with two tertiary carbons—dictates its fragmentation. The primary driving force is the formation of stable carbocations.

-

Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group from one of the tertiary carbons is a highly favorable pathway, leading to a stable tertiary carbocation. This results in a prominent peak at m/z 133 ([M - 15]⁺).

-

Loss of an Isobutyl Radical (•C₄H₉): Alpha-cleavage next to the chlorine-bearing carbon, with the loss of an isobutyl radical, leads to the formation of the dimethylchloromethyl cation. This gives a characteristic isotopic cluster at m/z 91 ([C₄H₈³⁵Cl]⁺) and m/z 93 ([C₄H₈³⁷Cl]⁺).

-

Loss of Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond results in the formation of the 2,5-dimethylhexyl cation at m/z 113 ([C₈H₁₇]⁺).

-

Formation of the tert-Butyl Cation: The most significant fragmentation pathway involves cleavage of the C3-C4 bond to form the highly stable tert-butyl cation, resulting in the base peak at m/z 57 ([C₄H₉]⁺).

-

Loss of HCl: Elimination of a neutral hydrogen chloride molecule (HCl) from the molecular ion can occur, leading to an alkene radical cation at m/z 112 ([C₈H₁₆]⁺•).

Summary of Key Fragment Ions

The table below summarizes the principal ions observed in the electron ionization mass spectrum of this compound, based on data from the NIST WebBook.[1]

| m/z Ratio | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 148/150 | [C₈H₁₇Cl]⁺• | Molecular Ion (M⁺•) | Very Low / Absent |

| 113 | [C₈H₁₇]⁺ | [M - Cl]⁺ | Low |

| 112 | [C₈H₁₆]⁺• | [M - HCl]⁺• | Moderate |

| 91/93 | [(CH₃)₂CCl]⁺ | Alpha-cleavage, loss of •C₄H₉ | Moderate |

| 57 | [(CH₃)₃C]⁺ | Cleavage of C3-C4 bond | High (Base Peak) |

| 43 | [(CH₃)₂CH]⁺ | Isopropyl cation from isobutyl fragment | High |

| 41 | [C₃H₅]⁺ | Allyl cation, from further fragmentation | Moderate |

Visualization of Fragmentation Pathways

The following diagram, generated using DOT language, illustrates the logical relationships between the molecular ion and the major fragment ions.

Caption: Predicted EI-MS fragmentation pathways for this compound.

Conclusion

The , when approached with a foundational understanding of electron ionization principles, provides a powerful tool for its unambiguous identification. The analysis hinges on recognizing the characteristic fragmentation pattern driven by the formation of stable tertiary carbocations and the isotopic signature of chlorine. The base peak at m/z 57, corresponding to the tert-butyl cation, is the most telling feature of its spectrum. By employing the validated GC-MS protocol described herein, researchers can generate high-quality, reproducible data for confident structural confirmation in applications ranging from synthetic chemistry to quality assurance.

References

- 1. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]

- 2. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-Chloro-2,5-dimethylhexane

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-chloro-2,5-dimethylhexane (C₈H₁₇Cl). Designed for researchers and professionals in the chemical and pharmaceutical sciences, this document elucidates the correlation between the molecule's structural features and its characteristic vibrational absorptions. We will dissect the spectrum by examining the key regions corresponding to C-H stretching, C-H bending, and the diagnostically significant C-Cl stretching vibration. By integrating established spectroscopic principles with empirical data, this guide serves as a self-validating framework for identifying and characterizing tertiary alkyl halides like this compound, ensuring a high degree of scientific integrity and practical utility.

Introduction: The Role of IR Spectroscopy in Alkyl Halide Characterization

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For saturated systems like alkyl halides, the IR spectrum is dominated by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. However, the presence of a halogen atom introduces a key vibrational mode—the carbon-halogen (C-X) stretch—which, while often found in the complex "fingerprint region," is critical for structural confirmation.[1][2]

The molecule of interest, this compound, possesses several key structural features that manifest in its IR spectrum:

-

A saturated, branched alkane backbone.

-

Multiple methyl (CH₃) groups, including a gem-dimethyl group and an isopropyl group.

-

A tertiary carbon center bonded to a chlorine atom (a tertiary alkyl chloride).

Understanding how these features translate to specific IR absorptions is the primary objective of this guide.

Molecular Structure and Predicted Vibrational Modes

The logical first step in spectral analysis is to deconstruct the molecule and predict where its primary vibrational modes will appear. This predictive approach provides a theoretical framework that makes the interpretation of experimental data more rigorous and less ambiguous.

Caption: Logical map of this compound's structure to its key IR vibrational modes.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The trustworthiness of any spectral interpretation hinges on the quality of the experimental data. The following protocol describes a standard method for obtaining the IR spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum referenced in this guide was obtained from the NIST Standard Reference Database, likely using a similar neat liquid film technique.[3][4]

Methodology: Attenuated Total Reflectance (ATR)-FTIR

This method is preferred for its simplicity and minimal sample preparation.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Verify that the sample compartment is clean and dry.

-

-

Background Spectrum Acquisition (Self-Validation Step):

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Ensure the solvent has fully evaporated.

-

Acquire a background spectrum. This critical step measures the absorbance of the ambient environment (CO₂, water vapor) and the instrument itself, which will be digitally subtracted from the sample spectrum. A good background is essential for data integrity.

-

-

Sample Application:

-

Place a single drop of this compound directly onto the center of the ATR crystal. If using a press, lower the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with the appropriate solvent to prevent cross-contamination of future samples.

-

In-Depth Spectral Analysis

The IR spectrum of this compound, sourced from the NIST Chemistry WebBook, exhibits several key absorption bands.[5] We will analyze these in descending order of wavenumber.

| Peak Wavenumber (cm⁻¹) (Approx.) | Intensity | Vibrational Mode Assignment | Expected Range (cm⁻¹) |

| 2960 - 2870 | Strong | C-H Asymmetric & Symmetric Stretching (from CH₃ and CH₂ groups) | 2960 - 2850[6][7][8] |

| 1470 | Medium | C-H Scissoring/Bending (from CH₂ and CH₃ groups) | 1470 - 1450[7][8] |

| 1385 & 1365 | Medium | C-H Bending (gem-dimethyl and isopropyl split) | 1385 - 1365[9] |

| ~560 | Medium-Strong | C-Cl Stretching (tertiary alkyl chloride) | 850 - 550 (tertiary chlorides at lower end)[1][10][11] |

4.1. The C-H Stretching Region (3000-2850 cm⁻¹)

This region is characteristic of virtually all organic molecules containing saturated carbon centers.[9] For this compound, we observe a series of strong, sharp absorptions between approximately 2960 and 2870 cm⁻¹. These peaks arise from the various symmetric and asymmetric stretching vibrations of the C-H bonds in the molecule's numerous methyl (CH₃) and methylene (CH₂) groups.[6] The absence of any peaks above 3000 cm⁻¹ confirms the molecule is fully saturated and lacks any alkene or aromatic C-H bonds.[7]

4.2. The C-H Bending Region (1470-1350 cm⁻¹)

The absorptions in this region result from the bending, scissoring, and rocking motions of C-H bonds.

-

A medium-intensity peak around 1470 cm⁻¹ is typical for the scissoring bend of CH₂ groups and the asymmetric bend of CH₃ groups.[8]

-

Of particular diagnostic value is the pair of peaks observed around 1385 cm⁻¹ and 1365 cm⁻¹ . A single peak in this area is indicative of a methyl group. However, the presence of a split peak, often with roughly equal intensity, is a hallmark of an isopropyl group (-CH(CH₃)₂). The gem-dimethyl group on the other end of the molecule (-C(CH₃)₂) also contributes to this absorption pattern. This splitting provides strong evidence for the branched nature of the carbon skeleton.

4.3. The Fingerprint Region and the C-Cl Stretch (< 1300 cm⁻¹)

The region below 1300 cm⁻¹ is known as the fingerprint region because its complex pattern of absorptions is unique to a specific molecule.[2][8] It arises from complex vibrational couplings, including C-C bond stretches and various C-H rocking motions. While difficult to interpret fully, it is invaluable for confirming identity by matching against a known spectrum.

Within this region lies the most important peak for confirming the presence of the chloro-substituent: the C-Cl stretch .

-

Causality of Peak Position: The C-Cl stretch in aliphatic chlorides generally appears in the broad range of 850-550 cm⁻¹.[1][12] However, the substitution pattern on the carbon atom significantly influences the exact frequency. For tertiary alkyl chlorides, such as this compound, this absorption is consistently found at the lower end of the range.[10] This is due to a combination of mass effects and the electronic environment of the C-Cl bond.

-

Identification: In the spectrum of this compound, a medium-to-strong absorption is expected and observed at approximately 560 cm⁻¹ . The presence of a strong band in this specific, low-frequency area is a primary piece of evidence for a tertiary C-Cl bond.[10][11] It is important to note that this region may be inaccessible with standard NaCl optics, requiring KBr or CsI optics for reliable detection.[10]

Conclusion

The IR spectrum of this compound is a textbook example of how fundamental vibrational principles can be applied to elucidate a molecule's structure. The analysis is a three-fold process:

-

Confirmation of the Alkane Backbone: Strong C-H stretching and bending absorptions below 3000 cm⁻¹ confirm the saturated hydrocarbon framework.

-

Identification of Branching: The characteristic split in the methyl bending vibration around 1385-1365 cm⁻¹ provides clear evidence of the isopropyl and/or gem-dimethyl groups.

-

Verification of the Tertiary Alkyl Halide: The presence of a distinct, strong absorption at the low-wavenumber end of the fingerprint region (~560 cm⁻¹) is the key identifier for the tertiary C-Cl bond.

By systematically evaluating these regions and cross-referencing with established correlation tables and authoritative databases, a confident and accurate identification of this compound can be achieved.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]

- 4. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-2,5-dimethylhexane in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-chloro-2,5-dimethylhexane, a key intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings of its solubility, offers predictive insights, and provides a practical experimental framework for solubility determination.

Introduction to this compound

This compound is a tertiary alkyl halide with the chemical formula C8H17Cl.[1][2][3] It is a colorless liquid at room temperature and is recognized for its utility as a synthetic intermediate.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This guide aims to provide a detailed exploration of these solubility properties.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C8H17Cl | [1][2][3] |

| Molecular Weight | 148.67 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 157.6 °C at 760 mmHg | [1] |

| Density | 0.862 g/mL | [1] |

| Refractive Index | 1.422 | [1] |

| LogP | 3.44 | [1] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5][6][7][8] For this compound, the key intermolecular forces at play are London dispersion forces and dipole-dipole interactions.[9][10][11]

-

London Dispersion Forces: As a molecule with a significant alkyl backbone, this compound exhibits considerable London dispersion forces. These forces increase with the size and surface area of the molecule.[9][10]

-

Dipole-Dipole Interactions: The carbon-chlorine bond introduces a dipole moment, making this compound a mildly polar molecule.[11]

The interplay of these forces dictates its solubility in different classes of organic solvents. Alkyl halides, in general, tend to dissolve in organic solvents because the new intermolecular attractions formed between the alkyl halide and the solvent are comparable in strength to the forces being broken within the pure solute and solvent.[9][10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fountainmagazine.com [fountainmagazine.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

reactivity of 2-Chloro-2,5-dimethylhexane with nucleophiles

An In-Depth Technical Guide to the Reactivity of 2-Chloro-2,5-dimethylhexane with Nucleophiles

Executive Summary

This compound is a tertiary alkyl halide whose reactivity is dominated by its structural characteristics: a sterically hindered tertiary carbon center and the ability to form a stable tertiary carbocation upon departure of the chloride leaving group. Consequently, its interactions with nucleophiles are almost exclusively governed by unimolecular pathways (SN1 and E1). Bimolecular substitution (SN2) is effectively precluded due to severe steric hindrance. Bimolecular elimination (E2) can be induced but requires strong, often sterically bulky, bases. This guide provides a detailed exploration of these reaction pathways, the factors that control product distribution, and practical applications in organic synthesis, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Properties of this compound